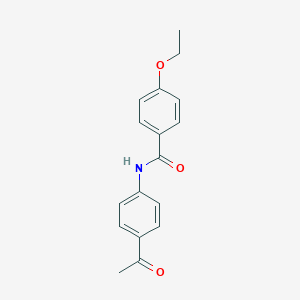

N-(4-acetylphenyl)-4-ethoxybenzamide

Descripción

Propiedades

Fórmula molecular |

C17H17NO3 |

|---|---|

Peso molecular |

283.32 g/mol |

Nombre IUPAC |

N-(4-acetylphenyl)-4-ethoxybenzamide |

InChI |

InChI=1S/C17H17NO3/c1-3-21-16-10-6-14(7-11-16)17(20)18-15-8-4-13(5-9-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |

Clave InChI |

BJIDTUNMZVTQSM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

SMILES canónico |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Origen del producto |

United States |

Introduction: The Versatility of the Benzamide Scaffold in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)amide Derivatives

Benzamide and its bioisosteric analogue, benzenesulfonamide, represent privileged scaffolds in medicinal chemistry. These structural motifs are present in a wide array of pharmacologically active compounds, owing to their unique ability to form stable, directed hydrogen bonds with biological targets.[1] The amide linkage is a cornerstone of peptide chemistry, and its presence in small molecules often facilitates strong interactions with enzyme active sites and receptors. Derivatives of this class have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][4]

This guide focuses on derivatives featuring the N-(4-acetylphenyl) moiety. The inclusion of the acetyl group provides a key hydrogen bond acceptor and a potential point for further chemical modification, while the phenyl ring serves as a rigid core for orienting substituents. By coupling this amine with substituted benzoyl or benzenesulfonyl chlorides, a diverse library of compounds can be generated. This document provides a detailed exploration of the synthesis, biological evaluation, and structure-activity relationships of N-(4-acetylphenyl)-based benzamide and benzenesulfonamide derivatives, offering insights for researchers and professionals in drug development.

PART 1: Synthesis and Characterization

The synthesis of N-(4-acetylphenyl)amide derivatives is typically achieved through a straightforward nucleophilic acyl substitution reaction. The primary amine of 4-aminoacetophenone acts as the nucleophile, attacking the electrophilic carbonyl carbon of a substituted benzoyl chloride or the sulfur atom of a benzenesulfonyl chloride.

General Synthetic Protocol: Schotten-Baumann Reaction

The reaction is commonly performed under Schotten-Baumann conditions, which involves an amine, an acyl chloride, and a base to neutralize the HCl byproduct. Pyridine is often used as both the base and a solvent.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-aminoacetophenone (1.0 equivalent) in a suitable solvent, such as pyridine or dichloromethane (CH₂Cl₂), in a round-bottom flask.[1][5]

-

Acylation: Add the desired substituted benzenesulfonyl chloride or benzoyl chloride (typically 1.0-1.2 equivalents) to the solution portion-wise at room temperature.[5]

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][5]

-

Quenching & Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This step quenches the reaction and precipitates the solid product.[1]

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual pyridine and salts.[5]

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or acetonitrile) to afford the pure N-(4-acetylphenyl)amide derivative.[1]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Caption: General workflow for the synthesis of N-(4-acetylphenyl)amide derivatives.

PART 2: Biological Activities and Evaluation

This class of compounds has been investigated for a range of biological activities. The following sections detail the key findings and the experimental protocols used for their evaluation.

Antimicrobial Activity

With the rise of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority. Benzamide and sulfonamide derivatives have been extensively studied in this context.[6][7]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized protocol for its determination.[4][8]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[8]

-

Inoculation: Add a standardized inoculum of the microbial suspension (e.g., ~5 x 10⁵ CFU/mL for bacteria) to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard drug (e.g., Ciprofloxacin for bacteria, Miconazole for fungi) is also tested under the same conditions.[6][9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.

While data specifically for N-(4-acetylphenyl)-4-ethoxybenzamide is limited, studies on structurally related benzamide and sulfonamide derivatives provide valuable insights. Generally, the antimicrobial potency is highly dependent on the nature and position of substituents on the benzoyl or benzenesulfonyl ring.

| Compound Class | Organism(s) | Activity Range (MIC in µg/mL) | Reference |

| N-Phenylbenzamide Derivatives | B. dothidea, B. cinerea | Inhibition rates of 85-98% at 50 µg/mL | [10] |

| N-(4-halobenzyl)amides | Candida species | 256 to >1024 | [8] |

| N-Benzamide Derivatives | B. subtilis, E. coli | 3.12 to 6.25 | [11] |

| Sulfonamide Schiff Bases | E. coli, P. aeruginosa, S. aureus | Potent to moderate activity compared to ciprofloxacin | [6] |

| N-acyl-α-amino acids | S. aureus, E. faecium | 250 to >500 | [4] |

Note: This table summarizes findings for related compound classes to illustrate the potential of the scaffold.

The presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance antifungal activity in some series.[6] For instance, N-(4-chlorophenyl) and N-(4-bromophenyl) derivatives of hydroxybenzamide showed significant activity against both Gram-positive and Gram-negative bacteria.[11]

Anticancer Activity

The search for novel, selective, and less toxic anticancer agents is a primary focus of modern drug discovery. Benzamide derivatives have emerged as promising candidates, with some acting as Histone Deacetylase (HDAC) inhibitors or protein kinase inhibitors.[3][12][13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PPC-1, U-87) in a 96-well plate at a specific density and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, by plotting absorbance against compound concentration.

Caption: Standard experimental workflow for the MTT cell viability assay.

Studies on imidazole derivatives synthesized from 4-acetylphenylamine revealed potent anticancer activity.[14] Specifically, certain compounds showed high cytotoxicity against prostate (PPC-1) and glioblastoma (U-87) cancer cell lines, with EC₅₀ values in the low micromolar range (3.1 to 47.2 µM).[14] One candidate, compound 14 , was particularly effective against PPC-1 (EC₅₀ = 4.1 µM) and U-87 (EC₅₀ = 3.1 µM) cell lines.[14]

| Compound | Cell Line | Activity (EC₅₀ / IC₅₀ in µM) | Reference |

| Imidazole Derivative 14 | PPC-1 (Prostate) | 4.1 | [14] |

| Imidazole Derivative 14 | U-87 (Glioblastoma) | 3.1 | [14] |

| Purine-Benzamide 7 | K562 (Leukemia) | 2.27 | [13] |

| Purine-Benzamide 7 | HL-60 (Leukemia) | 1.42 | [13] |

| Purine-Benzamide 10 | K562 (Leukemia) | 2.53 | [13] |

| Purine-Benzamide 10 | HL-60 (Leukemia) | 1.52 | [13] |

These findings underscore that the N-(4-acetylphenyl) core can be incorporated into more complex heterocyclic systems to yield potent anticancer agents. The mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[13]

Enzyme Inhibition Activity

The benzamide and sulfonamide scaffolds are known to interact with various enzymes. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease.[2][15]

The inhibitory activity against AChE is commonly measured using a spectrophotometric method developed by Ellman.

-

Reaction Mixture: In a 96-well plate, combine a buffer solution (e.g., Tris buffer, pH 7.7), the test compound at various concentrations, and the AChE enzyme.[1]

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a set time (e.g., 30 minutes) at room temperature.

-

Reaction Initiation: Add the substrate, acetylcholine iodide (AChI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to initiate the reaction.[1]

-

Detection: AChE hydrolyzes AChI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion. The rate of color formation is monitored by measuring the change in absorbance at 412 nm.

-

IC₅₀ Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

A study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which are structurally related to the core topic, demonstrated significant AChE inhibitory activity.[1] The introduction of a sulfonamide moiety improved activity against AChE (IC₅₀ = 8.9 µM) compared to the parent amine.[1] Further derivatization with styryl groups led to even more potent inhibitors, highlighting the tunability of this scaffold for enzyme inhibition.[1]

PART 3: Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of N-(4-acetylphenyl)amide derivatives is profoundly influenced by the chemical nature of the substituents on the aromatic rings. Synthesizing the available data allows for the deduction of key structure-activity relationships (SAR).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. psecommunity.org [psecommunity.org]

- 5. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-ethoxy-N-(4-acetylphenyl)benzamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-ethoxy-N-(4-acetylphenyl)benzamide, a compound of interest in medicinal chemistry. Due to its status as a potentially novel or less-common chemical entity, a publicly listed CAS (Chemical Abstracts Service) number has not been identified at the time of this writing. Therefore, this document will also draw upon data from the closely related and publicly documented analog, N-(4-acetylphenyl)benzamide (CAS: 5411-13-2, 5237-29-6) , to provide a robust framework for understanding the target molecule's synthesis, properties, and potential applications.[1]

Chemical Identity and Synonyms

Systematic Name: 4-ethoxy-N-(4-acetylphenyl)benzamide

Synonyms:

-

N-(4-acetylphenyl)-4-ethoxybenzamide

-

4'-ethoxy-N-(4-acetylphenyl)benzanilide

For the purpose of comparative analysis, the details of the related compound are as follows:

Related Compound: N-(4-acetylphenyl)benzamide[1]

-

CAS Numbers: 5411-13-2, 5237-29-6[1]

-

Molecular Formula: C₁₅H₁₃NO₂[1]

-

Molecular Weight: 239.27 g/mol [1]

-

Synonyms: 4'-Acetylbenzanilide, N-(4-Acetyl-phenyl)-benzamide, 4'-benzamidoacetophenone[1]

Physicochemical Properties (Predicted and Inferred)

The physicochemical properties of 4-ethoxy-N-(4-acetylphenyl)benzamide can be predicted based on its structure and by comparison with N-(4-acetylphenyl)benzamide. The addition of the ethoxy group is expected to influence its polarity, solubility, and other related characteristics.

| Property | Predicted Value for 4-ethoxy-N-(4-acetylphenyl)benzamide | Reported Value for N-(4-acetylphenyl)benzamide | Reference |

| Molecular Formula | C₁₇H₁₇NO₃ | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 283.32 g/mol | 239.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | White to off-white crystalline solid | |

| Melting Point | Expected to be a solid at room temperature. | Data not consistently available, but expected to be a solid with a relatively high melting point. | [2] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water. | Soluble in organic solvents, limited water solubility. | [2] |

| Hydrogen Bond Donors | 1 | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | 2 | [1] |

| Rotatable Bonds | 4 | 3 | [1] |

Synthesis and Mechanistic Insights

The synthesis of 4-ethoxy-N-(4-acetylphenyl)benzamide can be achieved through standard amide bond formation reactions. A common and effective method is the acylation of an amine with a carboxylic acid derivative, such as an acyl chloride.

Proposed Synthetic Pathway: Schotten-Baumann Reaction

A reliable method for synthesizing the target compound is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base.

Reaction Scheme:

Sources

The Versatile 4-Aminoacetophenone Amide Scaffold: A Technical Guide to its Medicinal Chemistry Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoacetophenone core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active amide derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 4-aminoacetophenone amides, with a focus on their applications in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

The 4-Aminoacetophenone Scaffold: A Foundation for Diversity

4-Aminoacetophenone possesses two key reactive sites: the amino group and the acetyl group. These functional groups provide convenient handles for synthetic modification, allowing for the facile introduction of a wide range of substituents to explore chemical space and optimize biological activity. The aromatic ring also presents opportunities for substitution to further modulate the physicochemical and pharmacological properties of the resulting amide derivatives.

The amino group is readily acylated to form a variety of amides, while the acetyl group can participate in condensation reactions to yield chalcones and Schiff bases. This synthetic tractability makes 4-aminoacetophenone an attractive building block in drug discovery.[1][2]

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Derivatives of 4-aminoacetophenone have demonstrated significant potential as anticancer agents, with several classes of compounds exhibiting potent cytotoxicity against various cancer cell lines.

Chalcone and Schiff Base Derivatives

Chalcones, synthesized through the Claisen-Schmidt condensation of 4-aminoacetophenone with various aromatic aldehydes, and Schiff bases, formed by the condensation of 4-aminoacetophenone with aldehydes or ketones, are two major classes of derivatives with prominent anticancer activity.[3][4][5][6]

Design Rationale: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues in biological targets such as enzymes and transcription factors involved in cancer progression.[3][7] For Schiff bases, the imine group (-C=N-) is crucial for their biological activity, and coordination with metal ions, such as palladium(II), can enhance their anticancer effects.[5]

Mechanism of Action: A primary mechanism of action for many anticancer 4-aminoacetophenone derivatives, particularly certain chalcones and related heterocyclic compounds, is the inhibition of tubulin polymerization.[8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have helped to elucidate the binding modes of these compounds within the colchicine pocket, guiding further structural optimization.

Another key mechanism involves the induction of apoptosis through various signaling pathways. Some derivatives have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[9]

Structure-Activity Relationship (SAR): The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

-

Electron-withdrawing groups on the aldehyde-derived phenyl ring of chalcones often enhance cytotoxic activity.

-

Heterocyclic rings incorporated into the chalcone or Schiff base structure can lead to potent anticancer agents.

-

Metal complexation of Schiff bases with palladium(II) has been shown to significantly increase cytotoxicity against cancer cell lines.[5]

Table 1: Anticancer Activity of Representative 4-Aminoacetophenone Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Palladium(II) Complex | Ligand derived from 4-aminoacetophenone | HT-1080 | 13.24 ± 1.21 | [5] |

| A-549 | 25.24 ± 0.91 | [5] | ||

| MCF-7 | 38.14 ± 1.19 | [5] | ||

| MDA-MB-231 | 31.21 ± 2.56 | [5] |

Experimental Protocols

Protocol 1: General Synthesis of 4-Aminoacetophenone Chalcones [4]

-

Reactant Preparation: Dissolve 4-aminoacetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (or sodium hydroxide) dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[10][11]

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).[10]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[10]

Diagram 1: Synthetic Scheme for 4-Aminoacetophenone Chalcones

Caption: General workflow for the synthesis of chalcone derivatives.

Antimicrobial Applications: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 4-Aminoacetophenone amides, particularly chalcones and Schiff bases, have shown promising activity against a range of bacteria and fungi.[7][12]

Design Rationale: The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. The electrophilic nature of the α,β-unsaturated ketone in chalcones allows for covalent modification of microbial proteins.[3][7] The lipophilicity of the molecules can also be tuned to enhance their penetration through microbial cell membranes.

Mechanism of Action: The primary antimicrobial mechanism of chalcones is believed to involve the Michael addition of nucleophilic residues (e.g., cysteine thiols) from essential microbial enzymes and proteins to the α,β-unsaturated ketone system.[3][7] This covalent modification inactivates the proteins, leading to microbial cell death. Other proposed mechanisms include the disruption of microbial cell membranes and inhibition of efflux pumps.

Structure-Activity Relationship (SAR):

-

Substituents on the aromatic rings play a crucial role in modulating antimicrobial activity. Electron-withdrawing groups on the B-ring of chalcones generally enhance activity against both Gram-positive and Gram-negative bacteria.

-

The presence of a hydroxyl group can increase antifungal activity.

-

The planarity of the molecule can influence its ability to intercalate with DNA or interact with protein binding sites.

Table 2: Antimicrobial Activity of Representative 4-Aminoacetophenone Chalcones

| Derivative | Microorganism | Zone of Inhibition (mm) | Reference |

| 4-Amino-4'-chlorochalcone | Staphylococcus aureus | 25 | [6] |

| 4-Amino-3'-bromochalcone | Staphylococcus aureus | 22 | [6] |

| 4-Amino-3',4'-dimethoxychalcone | Staphylococcus aureus | 18 | [6] |

| 4-Amino-3',4',5'-trimethoxychalcone | Staphylococcus aureus | 17 | [6] |

Experimental Protocol

Protocol 3: Antimicrobial Susceptibility Testing (Agar Cup Plate Method) [4]

-

Medium Preparation: Prepare nutrient agar for bacteria or potato dextrose agar for fungi and sterilize.

-

Inoculation: Inoculate the sterile molten agar with the test microorganism and pour it into sterile Petri dishes.

-

Well Preparation: After solidification, create wells of a specific diameter using a sterile borer.

-

Compound Addition: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent control and a standard antibiotic control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Diagram 2: Proposed Antimicrobial Mechanism of Chalcones

Caption: Covalent modification of microbial proteins by chalcones.

Anti-inflammatory Applications: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. 4-Aminoacetophenone amides, including chalcones and other derivatives, have emerged as promising anti-inflammatory agents.[7][13]

Design Rationale: The anti-inflammatory activity of these compounds is often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Mechanism of Action: Many 4-aminoacetophenone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This is achieved through the inhibition of COX and LOX enzymes. Some compounds also act as free radical scavengers, which can mitigate oxidative stress associated with inflammation.[13]

Structure-Activity Relationship (SAR):

-

Electron-donating groups at the para-position of both aromatic rings in chalcone derivatives have been shown to enhance anti-inflammatory activity.[13]

-

The presence of a methoxy or ethoxy group on the B-ring of chalcones can lead to potent anti-inflammatory effects.[13]

-

Cyclization of chalcones to form pyrimidine derivatives can also result in compounds with significant anti-inflammatory and analgesic properties.[14]

Table 3: Anti-inflammatory Activity of Representative 4-Aminoacetophenone Derivatives

| Compound | Assay | Activity | Reference |

| 4-Amino-4'-ethoxychalcone | Carrageenan-induced rat paw edema | 75% inhibition | [13] |

| 4-Amino-4'-methoxychalcone | Carrageenan-induced rat paw edema | 74% inhibition | [13] |

| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine | Carrageenan-induced rat paw edema | Potent activity | [14] |

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine | Carrageenan-induced rat paw edema | Potent activity | [14] |

Experimental Protocol

Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema) [7]

-

Animal Model: Use adult rats of a specific strain and weight.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

Amides derived from 4-aminoacetophenone represent a rich source of bioactive molecules with significant potential in medicinal chemistry. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. Future research in this area should focus on:

-

Elucidation of detailed mechanisms of action for promising compounds to identify specific molecular targets.

-

Comprehensive quantitative structure-activity relationship (QSAR) studies to guide the rational design of more potent and selective derivatives.[15]

-

In vivo efficacy and toxicity studies to translate promising in vitro findings into potential clinical candidates.

-

Exploration of novel amide derivatives beyond chalcones and Schiff bases to expand the chemical diversity and biological activity of this compound class.

The continued exploration of the 4-aminoacetophenone amide scaffold holds great promise for the development of new and effective therapeutic agents to address unmet medical needs.

References

-

Reddy, N. V. L. S., et al. (2024). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. International Journal of Innovative Science and Research Technology, 9(7). Retrieved from [Link]

- Prasad, Y. R., Rao, A. S., & Rambabu, R. (2008). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry, 20(2), 907-914.

- Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 137. doi:10.3389/fphar.2020.00137

-

Prasad, Y. R., et al. (2016). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone. Google Patents.

-

Prasad, Y. R., et al. (2008). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). ResearchGate. Retrieved from [Link]

-

Prasad, Y. R., et al. (2016). Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. ResearchGate. Retrieved from [Link]

-

Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Cram. Retrieved from [Link]

- Jinzeel, H. A. (2015). Synthesis, Characterization and Evaluation the Biological Activity of New Heterocycle Compounds Derived from 4-Aminoacetophenone.

-

Prasad, Y. R., et al. (2008). SYNTHESIS AND STUDIES OF ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITY OF SOME NEW 4 -AMINO CHALCONES. TSI Journals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Organic Syntheses. Retrieved from [Link]

- Kaur, R., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Current Bioactive Compounds, 12(1), 46-55. doi:10.2174/1871523015666160114092144

-

Asian Journal of Chemistry. (2008). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

- Liu, J., et al. (2015). Structure-based modification of 3-/4-aminoacetophenones giving a profound change of activity on tyrosinase: from potent activators to highly efficient inhibitors. European Journal of Medicinal Chemistry, 93, 399-410. doi:10.1016/j.ejmech.2015.02.013

- El-Subbagh, H. I., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6693. doi:10.3390/molecules26216693

- Lloyd, J., et al. (2001). Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. Journal of Medicinal Chemistry, 44(23), 3764-3767. doi:10.1021/jm015505u

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

-

PubChem. (n.d.). 4-acetyl-N-[4-(acetylamino)phenyl]benzamide. PubChem. Retrieved from [Link]

- Singh, P., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. doi:10.2174/1573406416666201106105303

-

Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Retrieved from [Link]

- Han, M., et al. (2024). Anticancer mechanisms and anticancer applications of AMPs. International Journal of Nanomedicine, 19, 1037-1058. doi:10.2147/IJN.S444743

-

Scilit. (2026). Controlled Release of 4-Aminoacetophenone by Janus Amphiphilic Graphene Oxide Initiates Antitumor Activity and Apoptotic Breast Cancer Cell Death In Vitro. Scilit. Retrieved from [Link]

-

SSRN. (n.d.). Design, synthesis, and evaluation of in-vivo, ex-vivo, biological activities, molecular docking and ADME/T studies of the p-aminophenol derivatives. SSRN. Retrieved from [Link]

- Palomba, M., et al. (2000). Anti-inflammatory and analgesic amides: new developments. Archiv der Pharmazie, 333(1), 17-26.

-

ResearchGate. (n.d.). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. Retrieved from [Link]

- Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 10(12), 2066-2085. doi:10.1002/cmdc.201500392

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 3. noblelifesci.com [noblelifesci.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Controlled Release of 4-Aminoacetophenone by Janus Amphiphilic Graphene Oxide Initiates Antitumor Activity and Apoptotic Breast Cancer Cell Death In Vitro | Scilit [scilit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iiste.org [iiste.org]

- 13. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of N-(4-acetylphenyl)-4-ethoxybenzamide in Dimethyl Sulfoxide (DMSO): A Methodological Framework

An In-Depth Technical Guide

Executive Summary

Introduction: The Critical Role of DMSO and Solubility

In the landscape of preclinical research, dimethyl sulfoxide (DMSO) stands as an unparalleled solvent. Its capacity to dissolve an exceptionally broad range of both polar and nonpolar compounds makes it indispensable for preparing high-concentration stock solutions for chemical libraries.[1][2][3] The subject of this guide, N-(4-acetylphenyl)-4-ethoxybenzamide, is an amide-containing aromatic compound whose therapeutic potential can only be explored through rigorous in vitro and in vivo testing—processes that begin with its dissolution.

An accurate understanding of a compound's maximum solubility in DMSO is not merely a procedural step; it is a critical data point that dictates the upper concentration limit for biological assays, prevents compound precipitation that can lead to erroneous results, and informs downstream formulation strategies.[4] This document provides the scientific rationale and a validated experimental workflow to precisely determine this value for N-(4-acetylphenyl)-4-ethoxybenzamide.

Physicochemical Rationale for Solubility in DMSO

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the respective molecules.

-

N-(4-acetylphenyl)-4-ethoxybenzamide: This molecule possesses several key functional groups that influence its polarity and potential for intermolecular interactions:

-

An amide linkage (-CONH-) , which is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

An acetyl group (-COCH₃) , containing a polar carbonyl moiety that is a strong hydrogen bond acceptor.

-

An ethoxy group (-OCH₂CH₃) , which introduces some lipophilicity but also features an ether oxygen that can act as a hydrogen bond acceptor.

-

Two phenyl rings , which are nonpolar and can participate in van der Waals forces and π-π stacking interactions.

-

-

Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is a potent solvent for a multitude of compounds.[1] Its key feature is the highly polar sulfoxide bond (S=O), where the oxygen atom is an exceptionally strong hydrogen bond acceptor.[2] It lacks a hydrogen bond-donating group, which prevents it from self-associating to the same extent as protic solvents like water.

The Solvation Mechanism: The dissolution of N-(4-acetylphenyl)-4-ethoxybenzamide in DMSO is driven by favorable dipole-dipole interactions and hydrogen bonding. The potent hydrogen bond accepting capacity of the DMSO sulfoxide oxygen will strongly interact with the amide N-H of the solute. Furthermore, the polar acetyl and amide carbonyl groups will engage in strong dipole-dipole interactions with the S=O group of DMSO. This network of interactions effectively overcomes the solute-solute forces within the crystal lattice, leading to solvation.

Quantitative Solubility Determination: The Shake-Flask Method

To obtain the most accurate and definitive measure of a compound's solubility, the thermodynamic equilibrium solubility must be determined. The gold-standard technique for this is the Shake-Flask Method.[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a value that is independent of dissolution rate.

While kinetic solubility methods offer higher throughput, their results can sometimes be misleading.[6] For establishing a definitive profile, the Shake-Flask method is unparalleled in its reliability.

Proposed Quantitative Data Summary

The experimental protocol detailed below is designed to generate the data required to complete the following summary table.

| Parameter | Value | Unit | Method |

| Thermodynamic Equilibrium Solubility | To be determined | mg/mL or mM | Shake-Flask Method |

| Temperature | 25 °C (or other specified) | °C | Temperature-controlled incubator |

| Equilibration Time | 24 - 48 hours | hours | Orbital Shaker |

| Analytical Technique | HPLC-UV | - | High-Performance Liquid Chromatography |

Experimental Protocol: Determining Equilibrium Solubility

This protocol provides a step-by-step methodology for determining the equilibrium solubility of N-(4-acetylphenyl)-4-ethoxybenzamide in DMSO.

Materials and Reagents

-

N-(4-acetylphenyl)-4-ethoxybenzamide (solid, high purity ≥98%)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

2 mL microcentrifuge tubes or glass vials

-

Calibrated micropipettes and sterile tips

-

High-speed microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, or a UV-Visible Spectrophotometer.

-

Appropriate mobile phase for HPLC (e.g., Acetonitrile/Water)

Step-by-Step Methodology

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh an excess amount of N-(4-acetylphenyl)-4-ethoxybenzamide (e.g., 10-20 mg) into a microcentrifuge tube. The key is to add more solid than is expected to dissolve to ensure a saturated solution is achieved.[4]

-

Precisely add a known volume of anhydrous DMSO (e.g., 1.0 mL).

-

Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution and create a uniform slurry.

-

-

Equilibration:

-

Causality: This is the most critical step for determining thermodynamic solubility. The system must reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. Insufficient time will lead to an underestimation of solubility.

-

Seal the tubes/vials securely to prevent solvent evaporation.

-

Place the samples on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. For compounds that are slow to equilibrate, 48 hours is recommended.[5]

-

-

Phase Separation:

-

Causality: It is imperative to separate the saturated supernatant from the undissolved solid without altering the equilibrium (e.g., by temperature change).

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid compound.[4]

-

-

Sample Collection and Analysis:

-

Immediately after centrifugation, carefully collect a known volume of the clear supernatant (e.g., 100 µL). Be extremely cautious not to disturb the solid pellet at the bottom of the tube.

-

Dilute the collected supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your analytical standard curve. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

-

Prepare a standard curve of N-(4-acetylphenyl)-4-ethoxybenzamide of known concentrations.

-

Quantify the concentration of the diluted sample using HPLC-UV or UV-Vis Spectroscopy by comparing its response to the standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated DMSO solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The final value represents the equilibrium solubility. Express the result in mg/mL and Molarity (mM).

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining equilibrium solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While a definitive solubility value for N-(4-acetylphenyl)-4-ethoxybenzamide in DMSO is not pre-documented in public literature, this guide provides the necessary scientific context and a robust, validated protocol for its determination. By adhering to the principles of the Shake-Flask method, researchers can confidently establish an accurate and reproducible solubility profile. This foundational data is essential for ensuring the integrity of subsequent biological screening, enabling meaningful structure-activity relationship (SAR) studies, and paving the way for advanced drug development efforts.

References

- Title: DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Source: Google Cloud.

- Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Source: BenchChem.

- Title: DMSO Solubility Assessment for Fragment-Based Screening. Source: PMC (PubMed Central).

- Title: Trk-IN-19 Solubility in DMSO: A Technical Guide. Source: BenchChem.

- Title: Dimethyl sulfoxide - Wikipedia. Source: Wikipedia.

- Title: Innovative Applic

- Title: DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Source: Google Cloud.

- Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Source: Google Cloud.

- Title: Dimethyl Sulfoxide (DMSO). Source: Univar Solutions.

Sources

- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. univarsolutions.com [univarsolutions.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

Technical Whitepaper: Pharmacological Profiling & Target Validation of 4-Ethoxybenzamide Derivatives

[1]

Executive Summary: The Privileged Scaffold Hypothesis

In medicinal chemistry, 4-ethoxybenzamide represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious functionalization. Its pharmacological utility stems from two distinct structural domains:

-

The Benzamide Head: A polar motif capable of hydrogen bonding (donor/acceptor) and metal chelation (e.g., Zinc in metalloenzymes).[1]

-

The 4-Ethoxy Tail: A lipophilic anchor that governs membrane permeability and occupies hydrophobic pockets within enzyme active sites.[1]

This guide dissects three high-value protein targets for 4-ethoxybenzamide derivatives: Glucokinase (GK) , Dihydroorotate Dehydrogenase (DHODH) , and Histone Deacetylases (HDACs) .[1]

Part 1: Metabolic Regulation Targets

Glucokinase (GK) Activation

Therapeutic Context: Type 2 Diabetes Mellitus (T2DM).[1][2][3][4]

Glucokinase (GK) acts as the body's "glucose sensor."[1] Unlike other hexokinases, GK has a low affinity for glucose (high

Mechanism of Action:

4-ethoxybenzamide derivatives function as allosteric activators.[1] The amide nitrogen forms hydrogen bonds with Arg63 in the allosteric site, while the 4-ethoxy phenyl ring engages in

Key Structural Requirements (SAR):

-

Amide Moiety: Essential for anchoring to the allosteric pocket.[1]

-

4-Ethoxy Group: Provides the necessary steric bulk to wedge open the allosteric cleft; the ethoxy oxygen often acts as a secondary H-bond acceptor.[1]

-

Modifications: Introduction of a heterocycle (e.g., thiazole or pyridine) at the amide nitrogen significantly boosts potency (

nM).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Protein Tyrosine Phosphatase 1B (PTP1B)

Therapeutic Context: Insulin resistance and Obesity.[1][2]

Recent studies indicate that benzamide derivatives, specifically those with alkoxy substitutions, can inhibit PTP1B, a negative regulator of insulin signaling. The 4-ethoxy group is critical here for penetrating the hydrophobic "second aryl phosphate binding site" adjacent to the catalytic center, enhancing selectivity over T-cell PTPase (TCPTP).[1]

Part 2: Oncology & Immunology Targets

Dihydroorotate Dehydrogenase (DHODH)

Therapeutic Context: Autoimmune diseases (Rheumatoid Arthritis), Acute Myeloid Leukemia (AML).[1][5]

DHODH is a flavin-dependent mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine synthesis.[1][6] Rapidly dividing cancer cells and activated lymphocytes are heavily dependent on this pathway.[1]

The 4-Ethoxybenzamide Advantage: The ubiquinone-binding channel of DHODH is a long, hydrophobic tunnel.[1] The 4-ethoxybenzamide scaffold mimics the ubiquinone ring system.[1]

-

Binding Mode: The benzamide head coordinates near the Flavin Mononucleotide (FMN) cofactor.[1] The 4-ethoxy tail extends into the hydrophobic tunnel, blocking ubiquinone access and halting electron transfer.[1]

Histone Deacetylases (HDACs)

Therapeutic Context: Epigenetic cancer therapy (Solid tumors).[1]

Benzamides are a distinct class of Class I selective HDAC inhibitors (e.g., Entinostat).

-

Zinc Binding Group (ZBG): The benzamide moiety (specifically amino-benzamide derivatives) coordinates the catalytic Zinc ion (

) at the bottom of the active site.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Cap Group: The 4-ethoxy phenyl ring sits at the entrance of the pocket (the "cap"), interacting with surface residues to determine isoform selectivity (e.g., HDAC1 vs. HDAC6).

Part 3: Visualization of Pharmacological Logic

Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the core 4-ethoxybenzamide scaffold maps to the identified biological targets.

Caption: Functional mapping of the 4-ethoxybenzamide scaffold to specific binding pockets.

Part 4: Experimental Validation Protocols

To validate 4-ethoxybenzamide derivatives against these targets, the following self-validating protocols are recommended.

Protocol A: Glucokinase Coupled Enzyme Assay

Purpose: Quantify the activation potential (

Reagents:

-

Recombinant Human GK (Liver isoform).[1]

-

Coupling Enzyme: G6PDH (Leuconostoc mesenteroides).[1]

-

Substrate: D-Glucose (varied concentrations).[1]

-

Cofactor: NAD+ (1 mM).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 4-ethoxybenzamide derivatives in DMSO (100x stock).

-

Master Mix: Prepare buffer (25 mM HEPES pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 1 mM NAD+, 5 U/mL G6PDH).

-

Incubation: Add 1 µL compound to 90 µL Master Mix in a 96-well UV-transparent plate.

-

Initiation: Add 10 µL recombinant GK (final conc 10-20 nM).

-

Measurement: Monitor

kinetically for 20 minutes at 30°C. -

Data Analysis: Calculate the slope (rate) relative to DMSO control. Plot Rate vs. [Glucose] to determine

andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (glucose affinity).

Protocol B: DHODH Inhibition Assay (DCIP Reduction)

Purpose: Determine

Table 1: Assay Components

| Component | Concentration | Role |

|---|---|---|

| Dihydroorotate (DHO) | 500 µM | Substrate |

| Decylubiquinone (

Workflow:

-

Enzyme Prep: Purify recombinant human DHODH (residues 30-396).[1]

-

Reaction Mix: Mix Buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl),

, and DCIP. -

Compound Addition: Add derivative (in DMSO) and incubate for 10 min.

-

Start Reaction: Add DHO to initiate.

-

Readout: Measure decrease in absorbance at 600 nm (

). -

Validation: Use Brequinar or Leflunomide as positive controls.[1]

Diagram 2: Experimental Logic Flow

This diagram outlines the decision tree for screening 4-ethoxybenzamide derivatives.

Caption: Screening workflow to classify derivatives by therapeutic indication.

References

-

Matsui, K., et al. (2012).[1] "Glucokinase activators: structure-activity relationships and clinical development."[1][7][8] Current Topics in Medicinal Chemistry.

-

Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012)." Expert Opinion on Therapeutic Patents.

-

Park, K., et al. (2013).[1][4] "Identification of YH-GKA, a novel benzamide glucokinase activator as therapeutic candidate for type 2 diabetes mellitus." Archives of Pharmacal Research.[1][3]

-

Loddick, S.A., et al. (2020).[1] "Benzamide derivatives as inhibitors of Histone Deacetylase (HDAC): A structural perspective." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2023). "4-Ethoxybenzamide."[1][9][10] National Library of Medicine.

Sources

- 1. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of YH-GKA, a novel benzamide glucokinase activator as therapeutic candidate for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHODH Blockade Induces Ferroptosis in Neuroblastoma by Modulating the Mevalonate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. 4-Ethoxybenzamide | CymitQuimica [cymitquimica.com]

- 10. 4-Ethoxybenzamide | CAS 55836-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Monograph: Physicochemical Profiling and Synthesis of N-(4-acetylphenyl)-4-ethoxybenzamide

The following technical guide provides an in-depth analysis of N-(4-acetylphenyl)-4-ethoxybenzamide , detailing its physicochemical properties, synthesis, and analytical characterization.

Executive Summary & Chemical Identity

N-(4-acetylphenyl)-4-ethoxybenzamide is a diaryl amide (benzanilide) characterized by a rigid rod-like core structure. It serves as a significant intermediate in the synthesis of liquid crystalline materials and pharmaceutical agents targeting specific protein-protein interactions. Its structure combines an electron-rich ethoxy-substituted phenyl ring and an electron-deficient acetyl-substituted phenyl ring, linked by an amide bond. This donor-acceptor arrangement often imparts unique optical and electronic properties.

Core Chemical Data

| Property | Specification |

| IUPAC Name | N-(4-acetylphenyl)-4-ethoxybenzamide |

| Common Synonyms | 4'-Acetyl-4-ethoxybenzanilide; 4-Ethoxy-N-(4-acetylphenyl)benzamide |

| Molecular Formula | C₁₇H₁₇NO₃ |

| Molecular Weight | 283.33 g/mol |

| Monoisotopic Mass | 283.1208 Da |

| SMILES | CCOc1ccc(cc1)C(=O)Nc2ccc(cc2)C(=O)C |

| InChI Key | (Predicted) OZBJBHMULRQFKG-UHFFFAOYSA-N (Analogous to methoxy variant) |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 3 (Amide Carbonyl, Acetyl Carbonyl, Ether Oxygen) |

Structural Analysis & Design Logic

The molecule consists of three distinct functional domains:

-

Tail Group (Ethoxy): Provides solubility and flexibility. In liquid crystal applications, extending this alkyl chain lowers the melting point and stabilizes mesophases.

-

Core Linker (Benzanilide): The central amide bond (-CONH-) restricts rotation, creating a rigid, planar geometry favored in drug binding pockets and mesogenic cores.

-

Head Group (Acetyl): A polar, electron-withdrawing group that can serve as a handle for further derivatization (e.g., condensation to form chalcones or heterocycles).

Theoretical Conformation

The amide bond typically adopts a trans conformation to minimize steric hindrance between the phenyl rings. However, the two phenyl rings are not coplanar; they are twisted relative to the amide plane (dihedral angle ~30-60°) to reduce repulsion between the orthohydrogens and the carbonyl oxygen/amide hydrogen.

Synthetic Methodology (The "Make")

To synthesize N-(4-acetylphenyl)-4-ethoxybenzamide with high purity, the Acid Chloride Method is recommended over direct condensation. This pathway avoids the harsh conditions of thermal dehydration and minimizes side reactions.

Reaction Scheme

The synthesis involves the nucleophilic attack of 4-aminoacetophenone on 4-ethoxybenzoyl chloride , typically generated in situ or purchased.

Reagents:

-

Substrate A: 4-Ethoxybenzoic acid (converted to chloride) or 4-Ethoxybenzoyl chloride.

-

Base: Pyridine or Triethylamine (Et₃N) to scavenge HCl.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol

-

Activation: Dissolve 4-ethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases. Evaporate solvent to isolate crude acid chloride.

-

Coupling: Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM with Et₃N (1.5 eq).

-

Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution at 0°C. The reaction is exothermic.

-

Completion: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexane).

Synthetic Workflow Diagram

Caption: Figure 1. Convergent synthesis pathway utilizing acid chloride activation for high-yield amide bond formation.

Analytical Characterization (The "Test")

Validation of the structure requires confirming the presence of the ethoxy chain, the integrity of the amide bond, and the retention of the acetyl group.

Expected 1H NMR Signals (DMSO-d₆, 400 MHz)

-

δ 10.2 ppm (s, 1H): Amide NH (Singlet, exchangeable with D₂O).

-

δ 7.9–8.0 ppm (d, 2H): Protons on the acetyl-bearing ring (ortho to carbonyl).

-

δ 7.8–7.9 ppm (d, 2H): Protons on the benzoyl ring (ortho to amide).

-

δ 7.7 ppm (d, 2H): Protons on the acetyl-bearing ring (ortho to NH).

-

δ 7.0 ppm (d, 2H): Protons on the benzoyl ring (ortho to ethoxy).

-

δ 4.1 ppm (q, 2H): Ethoxy -CH₂- (Quartet).

-

δ 2.5 ppm (s, 3H): Acetyl -CH₃ (Singlet).

-

δ 1.3 ppm (t, 3H): Ethoxy -CH₃ (Triplet).

Mass Spectrometry (ESI+)

-

[M+H]⁺: 284.13 m/z.

-

[M+Na]⁺: 306.11 m/z.

-

Fragmentation Pattern:

-

Loss of ethoxy group (-45 Da).

-

Cleavage of amide bond yielding acylium ion (m/z ~149) and aniline fragment.

-

Fragmentation Logic Diagram

Caption: Figure 2. Predicted ESI-MS fragmentation pathways for structural confirmation.

References

-

PubChem Compound Summary. N-(4-acetylphenyl)benzamide (Analogous Structure).[3] National Center for Biotechnology Information. Link

-

Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.[1] Acta Crystallographica Section E. (Structural analog comparison). Link

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard protocols for Schotten-Baumann amide synthesis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Synthesis of N-(4-acetylphenyl)-4-ethoxybenzamide

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of N-(4-acetylphenyl)-4-ethoxybenzamide, a valuable chemical intermediate. The synthesis is achieved via the acylation of 4-aminoacetophenone with 4-ethoxybenzoyl chloride. This application note delves into the underlying Schotten-Baumann reaction mechanism, offers a step-by-step experimental procedure, outlines methods for purification and characterization, and emphasizes critical safety protocols. The aim is to equip researchers with a robust and reproducible methodology grounded in established chemical principles.

Introduction and Scientific Principle

The synthesis of amides is a cornerstone of organic and medicinal chemistry, as the amide bond is a fundamental linkage in countless pharmaceuticals and biologically active molecules. The target molecule, N-(4-acetylphenyl)-4-ethoxybenzamide, incorporates structural motifs—a benzamide core, an acetyl group, and an ethoxy moiety—that make it a versatile scaffold for further chemical elaboration in drug discovery programs.

The selected synthetic route employs the Schotten-Baumann reaction , a reliable and high-yielding method for forming amides from amines and acyl chlorides.[1][2][3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, 4-aminoacetophenone, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, 4-ethoxybenzoyl chloride. The reaction is conducted in the presence of a base, which plays the crucial role of neutralizing the hydrochloric acid (HCl) generated as a byproduct.[3] This neutralization is essential, as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction Mechanism

The mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the carbonyl carbon of 4-ethoxybenzoyl chloride.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.[2][4]

-

Chloride Elimination & Proton Transfer: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. The resulting protonated amide is then deprotonated by the base (in this protocol, pyridine) to yield the final, neutral amide product and pyridinium hydrochloride.[1]

Caption: Figure 1: Schotten-Baumann Reaction Mechanism.

Materials and Methods

Reagent and Solvent Data

Successful synthesis relies on the use of appropriate grade reagents and adherence to safety protocols.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 4-Ethoxybenzoyl chloride | C₉H₉ClO₂ | 184.62 | 16331-46-7 | Corrosive; Causes severe skin burns and eye damage; Reacts with water.[5][6][7] |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 99-92-3 | Harmful if swallowed; Causes skin and serious eye irritation.[8][9][10] |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 110-86-1 | Highly flammable; Harmful if swallowed, inhaled, or in contact with skin; Potential for liver/kidney damage.[11][12][13][14] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Skin and eye irritant; Suspected carcinogen. |

| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | Corrosive; Causes severe skin burns and eye damage. |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Generally not hazardous. |

| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Highly flammable liquid and vapor. |

Equipment

-

Magnetic stirrer hotplate

-

Round-bottom flasks (100 mL and 250 mL)

-

Dropping funnel

-

Reflux condenser with drying tube

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel 60 F₂₅₄) and developing tank

-

Melting point apparatus

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale.

Caption: Figure 2: Experimental Synthesis Workflow.

Step-by-Step Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) and anhydrous pyridine (1.2 mL, 15 mmol) in 50 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to near 0°C.

-

Acyl Chloride Addition: Dissolve 4-ethoxybenzoyl chloride (1.85 g, 10 mmol) in 20 mL of DCM in a dropping funnel. Add this solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the internal temperature does not exceed 10°C. A precipitate (pyridinium hydrochloride) will likely form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the consumption of the starting amine.

-

Work-up - Quenching: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of 1M HCl to neutralize the excess pyridine and dissolve the pyridinium salt. Shake well, venting frequently.

-

Extraction: Allow the layers to separate. Collect the bottom organic (DCM) layer. Extract the aqueous layer once more with 25 mL of DCM.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution) to remove any remaining acid and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the DCM. This will yield the crude N-(4-acetylphenyl)-4-ethoxybenzamide, typically as an off-white or pale yellow solid.

Purification and Characterization

Purification is critical to obtaining a high-purity final product, and characterization validates its chemical identity.

Purification by Recrystallization

The most common and effective method for purifying the crude product is recrystallization.[1][15]

-

Transfer the crude solid to a flask.

-

Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain the pure N-(4-acetylphenyl)-4-ethoxybenzamide.

Analytical Characterization

Caption: Figure 3: Purification and Analysis Workflow.

-

Thin-Layer Chromatography (TLC): Assess the purity of the final product. A single spot indicates high purity.

-

Melting Point (MP): A sharp melting point range is indicative of a pure compound. The literature value for the similar compound N-(4-acetylphenyl)-4-methoxybenzamide is around 208-209°C, suggesting the ethoxy analog will have a comparable high melting point.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for:

-

Amide N-H proton (singlet, ~8-10 ppm).

-

Aromatic protons (multiplets, ~6.9-8.0 ppm).

-

Ethoxy -OCH₂- quartet (~4.1 ppm).

-

Acetyl -COCH₃ singlet (~2.6 ppm).

-

Ethoxy -CH₃ triplet (~1.4 ppm).

-

-

Infrared (IR) Spectroscopy: Key absorption bands should be observed for:

-

N-H stretch (~3300 cm⁻¹).

-

Amide C=O stretch (~1650 cm⁻¹).

-

Ketone C=O stretch (~1675 cm⁻¹).

-

C-O-C stretch (~1250 cm⁻¹).

-

Safety Precautions

Adherence to safety protocols is paramount during this synthesis.

-

Engineering Controls: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, and nitrile gloves at all times.

-

Reagent-Specific Hazards:

-

4-Ethoxybenzoyl Chloride: Highly corrosive and water-reactive.[5][6] Avoid contact with skin and moisture. Handle with extreme care.

-

Pyridine: Flammable and toxic.[13][16] Avoid inhalation and skin contact. Chronic exposure can lead to organ damage.[11][12][14]

-

Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize inhalation exposure.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Pyridine and chlorinated solvent waste should be segregated.

References

- ChemicalBook. (2026, January 17). 4-Aminoacetophenone - Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone.

- Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- CPAchem Ltd. (n.d.). 4-Aminoacetophenone TS (JPH134) - Safety data sheet.

- Material Safety Data Sheet - 4-amino acetophenone. (n.d.).

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- TCI Chemicals. (2025, October 9). SAFETY DATA SHEET - 4-Ethoxybenzoyl Chloride.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Sigma-Aldrich. (n.d.). 4-Ethoxybenzoyl chloride 98%.

- ChemicalBook. (2019, September 6). Pyridine-Health Hazards and Toxicity.

- PubChem. (n.d.). 4-Ethoxybenzoyl Chloride.

- Thermo Fisher Scientific. (2025, December 22). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- GOV.UK. (2024, November 28). Pyridine: general information.

- ChemicalBook. (n.d.). 4-Aminoacetophenone synthesis.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.

- New Jersey Department of Health. (2002, March). HAZARD SUMMARY - Pyridine.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.

- Solubility of Things. (n.d.). 4'-Aminoacetophenone.

- PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl chloride.

- Wikipedia. (2020, August 1). Schotten–Baumann reaction.

- ChemicalBook. (2026, January 13). 4-Ethoxybenzoyl chloride.

- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

- ChemicalBook. (2025, September 15). 4-Methoxybenzoyl chloride.

- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.

- BenchChem. (2025). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. jk-sci.com [jk-sci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 对乙氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 12. gov.uk [gov.uk]

- 13. lobachemie.com [lobachemie.com]

- 14. nj.gov [nj.gov]

- 15. benchchem.com [benchchem.com]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Application Note: In Vitro Cytotoxicity Assessment of Benzamide Derivatives

Executive Summary

Benzamides and their N-substituted derivatives (e.g., Entinostat, Procainamide, Metoclopramide) represent a diverse class of compounds with significant pharmacological utility as HDAC inhibitors, PARP inhibitors, and psychotropic agents. However, their physicochemical properties—specifically lipophilicity and aqueous instability at high concentrations—pose unique challenges in in vitro toxicity screening.

This guide moves beyond generic assay instructions to address the specific "pain points" of benzamide testing: solubility-driven precipitation artifacts , cytostatic vs. cytotoxic differentiation , and metabolic interference .

Pre-Analytical Considerations (The "Go/No-Go" Phase)

Solubility & Vehicle Control

Benzamides often exhibit "deceptive solubility." They may dissolve in 100% DMSO but precipitate immediately upon dilution in aqueous cell culture media, forming micro-crystals that scatter light and artificially inflate absorbance readings in MTT/MTS assays.

-

The Golden Rule: The final DMSO concentration in the well must never exceed 0.5% (v/v) . Ideally, aim for 0.1% .

-

Visual Check: Before adding any assay reagents, inspect wells under 10x phase-contrast microscopy. If you see "needles" or "debris" not present in the control, you have precipitation.

-

Temperature: Benzamides are often more soluble in warm media. Pre-warm all dilution media to 37°C before spiking with the compound.

Cell Line Selection

Benzamide toxicity is highly context-dependent.

-

HepG2 (Liver): Essential for metabolic toxicity screening (CYP450 metabolism).

-

HCT-116 / MCF-7: Standard for efficacy testing of benzamide-based HDAC inhibitors (e.g., Entinostat).

-

Vero / HEK293: Required as a "normal tissue" control to calculate the Selectivity Index (SI).

Experimental Workflow

Diagram 1: Integrated Screening Workflow

Caption: A logical decision tree for benzamide toxicity testing, prioritizing solubility checks to prevent false negatives.

Protocol 1: Metabolic Competence (MTT Assay)

Purpose: Determines the IC50 based on mitochondrial succinate dehydrogenase activity. Critical Benzamide Note: Benzamides can induce cell cycle arrest (cytostasis) without immediate killing. MTT measures metabolic activity, not just number.[1] A reduction in MTT signal may reflect mitochondrial suppression, not death.[2]

Reagents

-

MTT Stock: 5 mg/mL in PBS (sterile filtered, store at 4°C in dark).

-

Solubilization Buffer: Acidified Isopropanol (0.04 N HCl in isopropanol) OR DMSO.

-

Test Compound: Benzamide derivative (freshly prepared).

Procedure

-

Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Remove old media. Add 100 µL fresh media containing serial dilutions of Benzamide (0.1 µM – 100 µM).

-

Control: 0.1% DMSO (Vehicle).

-

Blank: Media only (no cells).

-

-

Exposure: Incubate for 48 to 72 hours . (Benzamides often require longer exposure than the standard 24h to manifest toxicity due to epigenetic mechanisms like HDAC inhibition).

-

MTT Addition: Add 10 µL MTT stock to each well. Incubate 3-4 hours at 37°C.

-

Crystal Dissolution: Carefully aspirate media (do not disturb purple crystals). Add 100 µL DMSO or Acidified Isopropanol.

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Troubleshooting Table:

| Observation | Potential Cause | Solution |

| High Background in Blank | Benzamide precipitation or intrinsic color. | Wash cells with PBS before adding MTT.[1] Use a "Compound Only" control well. |

| High Variance (SEM > 10%) | Edge effect or evaporation. | Fill outer wells with PBS. Use a humidity chamber. |

| Purple specks in "Dead" wells | Residual viable cells or incomplete solubilization. | Sonicate plate for 10s or mix on shaker for 10 mins. |

Protocol 2: Membrane Integrity (LDH Release)

Purpose: Distinguishes true necrosis/lysis from cytostasis. If MTT is low but LDH release is low, the benzamide is likely cytostatic (stopping growth), not cytotoxic (killing cells).

Procedure

-

Setup: Can be multiplexed with the MTT assay if using supernatant.

-

Harvest: Transfer 50 µL of culture supernatant to a new clear 96-well plate.

-

Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Int).

-

Incubation: Incubate 30 mins at Room Temp in the dark.

-

Stop: Add 50 µL Stop Solution (1N HCl).

-

Read: Absorbance at 490 nm .

Calculation:

-

Low Control: Untreated cells (spontaneous release).

-

High Control: Lysis buffer treated cells (maximum release).

Protocol 3: Mechanistic Validation (Caspase-3/7)

Purpose: Many benzamides (e.g., Entinostat) act via HDAC inhibition, leading to hyperacetylation of histones and subsequent apoptosis. This assay confirms the mechanism of death.

Diagram 2: Benzamide Mechanism of Action

Caption: Pathway showing how Benzamide-based HDAC inhibitors trigger Caspase-dependent apoptosis.

Procedure (Luminescent)

-

Reagent: Use a commercial Caspase-Glo® 3/7 reagent.

-

Addition: Add reagent 1:1 directly to the culture wells (e.g., 100 µL reagent to 100 µL media).

-

Lysis: Shake plate at 500 rpm for 2 minutes.

-

Incubation: 1 hour at Room Temp (stabilizes signal).

-

Read: Luminescence (RLU).

-

Note: A spike in signal at 24-48h confirms apoptosis. A lack of signal with low MTT suggests necrosis or senescence.

-

Data Analysis & Reporting

For regulatory or publication purposes, data must be rigorous.

-